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Compound of Interest

Compound Name: GR 64349

Cat. No.: B145177

An In-depth Examination of a Potent and Selective Tachykinin NK2 Receptor Agonist

GR 64349 is a synthetic peptide that acts as a potent and highly selective agonist for the
tachykinin neurokinin-2 (NK2) receptor.[1] Its high affinity and selectivity for the NK2 receptor
over NKi1 and NK3s receptors make it a valuable pharmacological tool for investigating the
physiological and pathophysiological roles of the NKz receptor system. This technical guide
provides a comprehensive overview of the pharmacology of GR 64349, including its
mechanism of action, binding and functional characteristics, in vivo effects, and the
experimental methodologies used for its characterization.

Mechanism of Action

GR 64349 exerts its pharmacological effects by binding to and activating the tachykinin NK2
receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The NKz2 receptor is
primarily coupled to Gg/11 and Gs proteins.[2][3]

Activation of the Gg/11 protein initiates the phospholipase C (PLC) signaling cascade. PLC
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:
inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to its receptors on
the endoplasmic reticulum, leading to the release of intracellular calcium (Ca?*) stores.[4] The
subsequent increase in cytosolic Ca2* concentration, along with the activation of protein kinase
C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction.

[4]
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The coupling of the NKz2 receptor to Gs protein activates adenylyl cyclase, which in turn

catalyzes the conversion of ATP to cyclic AMP (cAMP). This pathway has also been implicated

in the downstream effects of NK2 receptor activation.[2]

Receptor Binding and Functional Potency

GR 64349 exhibits high affinity and selectivity for the human tachykinin NKz receptor.

Radioligand binding assays and functional studies have quantified its binding and potency,

demonstrating its preferential interaction with the NK2 receptor subtype.

ble 1: indi Hinity of GR 6434€

Receptor Radioligand Preparation pKi Reference
Recombinant

Human NKz [125]]-NKA human NK: 7.77 £0.10 [5]
receptors
Recombinant

Human NKi [3H]-septide human NK1 <5 [5]

receptors

Table 2: Functional Potency of GR 64349
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Assay Receptor Cell Line PECso Reference
Inositol
Phosphate (IP-1)  Human NK: CHO Cells 9.10+£0.16 [5]
Accumulation
Human NK1 CHO Cells 5.95+0.80 [5]
Intracellular
Calcium Human NK:2 CHO Cells 9.27 £ 0.26 [5]
Mobilization
Human NKi CHO Cells 6.55+0.16 [5]
Cyclic AMP
(cAMP) Human NK: CHO Cells 10.66 £ 0.27 [5]
Synthesis
Human NKi CHO Cells 7.71+£041 [5]

_ _ 8.4 (ECs0=3.7
Contraction Rat Colon Isolated Tissue M) [1]

n

] Human Detrusor  Isolated Tissue

Contraction ) ECso =74 nM [6]
Muscle Strips

) Human Prostatic  Isolated Tissue

Contraction ECso =150 nM [6]

Urethra

Strips

The data clearly indicate that GR 64349 is over 1000-fold more selective for the NKz receptor

compared to the NKi receptor in functional assays.[1]

In Vivo Pharmacology

Studies in animal models have demonstrated the in vivo activity of GR 64349, consistent with

its mechanism of action as an NKz receptor agonist.

Table 3: In Vivo Effects of GR 64349 in Rats
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] Route of
Animal o Key
Effect Administrat Dose Range T Reference
Model . Findings
ion
) Dose-related
Anesthetized, ) ]
Increased increases in
acutely Intravenous
Bladder o 0.1-30 pg/kg bladder [6]
spinalized (V) .
Pressure pressure with
female rats ]
a rapid onset.
Dose-related
Subcutaneou increases in
1-300 ug/kg [6]
s (SC) bladder
pressure.
Anesthetized,
Increased Increased
acutely Subcutaneou 100 and 300
Colorectal o colorectal [6]
spinalized s (SC) ug/kg
Pressure pressure.
female rats
Anesthetized, o
) No significant
Cardiovascul acutely Intravenous Up to 30 )
o hypotension [6]
ar Effects spinalized (Iv) pa/kg
observed.
female rats
No significant
Subcutaneou  Up to 300 )
hypotension [6]
s (SC) po/kg

observed.

A notable characteristic of GR 64349 is its lack of hypotensive effects, which are often

observed with less selective NK2 receptor agonists that also have significant affinity for the NK1
receptor.[6] This suggests that the high in vitro selectivity of GR 64349 for the NK2 receptor
translates to a more specific in vivo pharmacological profile. Furthermore, GR 64349 has been
observed to have a shorter duration of action following intravenous administration compared to
other NKz receptor agonists like LMN-NKA.[6]

Experimental Protocols
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The characterization of GR 64349 has relied on a variety of in vitro and in vivo experimental
techniques. The following sections provide an overview of the methodologies employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for a specific receptor.

e Objective: To determine the equilibrium dissociation constant (Ki) of GR 64349 for the
tachykinin NKz and NKa1 receptors.

e General Protocol:

o Membrane Preparation: Membranes are prepared from cells recombinantly expressing the
human NK:z or NKi receptor.

o Incubation: The membranes are incubated with a fixed concentration of a specific
radioligand (e.g., [*2°1]-NKA for NKz receptors, [3H]-septide for NKi1 receptors) and varying
concentrations of the unlabeled competitor ligand (GR 64349).

o Separation: The reaction is terminated by rapid filtration to separate the membrane-bound
radioligand from the free radioligand.

o Detection: The amount of radioactivity bound to the membranes is quantified using a
scintillation counter.

o Data Analysis: The data are analyzed using non-linear regression to determine the ICso
value, which is then converted to the Ki value using the Cheng-Prusoff equation.[7][8][9]
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Radioligand Binding Assay Workflow

Functional Assays

Functional assays measure the cellular response following receptor activation.

o Objective: To measure the production of inositol phosphates, a downstream product of Gg/11
activation, in response to GR 64349.

e General Protocol:

o Cell Culture: Cells expressing the target receptor (e.g., CHO cells) are cultured in multi-
well plates.

o Labeling: The cells are labeled with [3H]-myo-inositol, which is incorporated into the cell
membrane as phosphatidylinositol.

o Stimulation: The cells are stimulated with varying concentrations of GR 64349 in the
presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.
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o Extraction: The reaction is stopped, and the inositol phosphates are extracted.

o Separation and Detection: The [3H]-inositol phosphates are separated by ion-exchange
chromatography and quantified by scintillation counting.

o Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the
ECso value.

o Objective: To measure the transient increase in intracellular calcium concentration following
NK:2 receptor activation by GR 64349.

» General Protocol:
o Cell Culture: Receptor-expressing cells are seeded in multi-well plates.

o Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4
AM).

o Stimulation: The baseline fluorescence is measured, and then the cells are stimulated with
different concentrations of GR 64349.

o Detection: The change in fluorescence intensity, which is proportional to the intracellular
calcium concentration, is measured over time using a fluorescence plate reader.

o Data Analysis: The peak fluorescence response is plotted against the agonist
concentration to determine the ECso value.

Preparation

Calcium-sensitive
Fluorescent Dye
A
Receptor-expressing Dye Loading Stimulation with Fluorescence — Dose-Response Curve
Cells into Cells GR 64349 Measurement / (ECso determination)

Data Analysis

Assay
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Calcium Mobilization Assay Workflow

o Objective: To measure the change in intracellular cAMP levels following NK2 receptor
activation by GR 64349.

General Protocol:

[¢]

Cell Culture: Receptor-expressing cells are cultured in multi-well plates.

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP
degradation) and then stimulated with varying concentrations of GR 64349.

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is
determined using a competitive immunoassay, such as a homogeneous time-resolved
fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The results are used to generate a dose-response curve and calculate the
ECso value.

In Vivo Cystometry in Rats

Objective: To evaluate the effect of GR 64349 on bladder function in an animal model.

General Protocol:

Animal Preparation: Female rats are anesthetized, and a catheter is inserted into the
bladder via the urethra or directly through the bladder dome.[10] A pressure transducer is
connected to the catheter to record intravesical pressure.

Drug Administration: GR 64349 is administered intravenously or subcutaneously.

Cystometry: The bladder is filled with saline at a constant rate, and bladder pressure is
continuously recorded. Parameters such as basal pressure, threshold pressure for
micturition, and the amplitude and frequency of bladder contractions are measured.[6][11]
[12][13]
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o Data Analysis: The urodynamic parameters before and after drug administration are
compared to assess the effect of GR 64349.

Signaling Pathways

The activation of the tachykinin NK2 receptor by GR 64349 initiates intracellular signaling
cascades that mediate its physiological effects.
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Pharmacokinetics and Clinical Status

Detailed pharmacokinetic studies on GR 64349 are not extensively reported in the available
literature. In vivo studies in rats have indicated a shorter duration of action for GR 64349
compared to other NKz agonists when administered intravenously.[6] There is no information
available in the public domain regarding clinical trials of GR 64349 in humans.

Conclusion

GR 64349 is a valuable pharmacological tool characterized by its high potency and selectivity
as a tachykinin NK2 receptor agonist. Its well-defined in vitro and in vivo pharmacological
profile, particularly its ability to activate NK2 receptors without significant off-target effects at the
NK1 receptor, makes it an ideal probe for elucidating the diverse physiological functions of the
NKz receptor system. The detailed understanding of its pharmacology, from receptor binding to
in vivo functional outcomes, provides a solid foundation for its use in preclinical research aimed
at exploring the therapeutic potential of targeting the tachykinin NK2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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